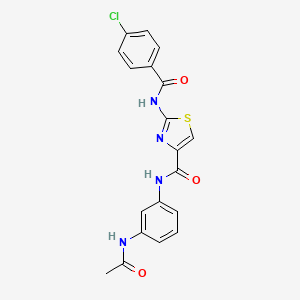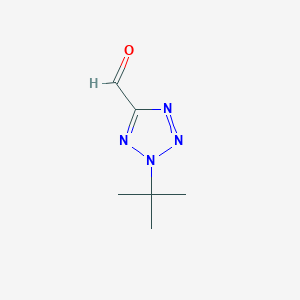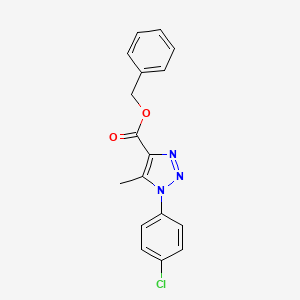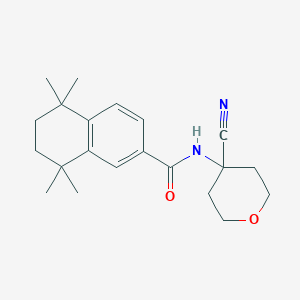![molecular formula C18H17ClN2O3S B2492229 1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1209897-19-7](/img/structure/B2492229.png)
1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex compounds involves multi-step chemical reactions, often starting from simpler molecules. For instance, Rambabu et al. (2013) described the synthesis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, highlighting the importance of choosing appropriate starting materials and reaction conditions to achieve the desired compound. This process typically involves nucleophilic substitutions, cyclizations, and sometimes, the use of catalysts to improve yield and selectivity (Rambabu, Srinivas, Basavoju, Layek, Rao, & Pal, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, spectroscopic methods (NMR, IR, MS), and computational chemistry techniques. For example, detailed analysis of "N-(3,4-Dichlorophenyl)methanesulfonamide" elucidated its conformation and bond parameters, providing insights into the molecular geometry and the influence of substituents on the structure (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and potential for further transformation. For example, "The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines" by Cheeseman & Tuck (1967) showcases how functional groups influence the compound's reactivity toward electrophilic substitution, which is pivotal for modifying the compound's properties and enhancing its application scope (Cheeseman & Tuck, 1967).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies like that of Gowda, Foro, & Fuess (2007) provide valuable data on the crystal structure and physical parameters, facilitating the compound's practical handling and application (Gowda, Foro, & Fuess, 2007).
Wissenschaftliche Forschungsanwendungen
Metal Mediated Inhibition
- Quinolinyl sulfonamides, related to the compound , have been identified as potent methionine aminopeptidase (MetAP) inhibitors. They show different inhibitory potencies depending on the metal concentration and are important for understanding non-peptidic MetAP inhibitors' mechanisms of action (Huang et al., 2006).
Antitumor Activity
- A series of N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides were prepared and analyzed for their anticancer activity. The structure-activity relationship of these compounds provides insights into their potential as amsacrine-like derivatives in cancer treatment (Chilin et al., 2009).
Structural and Theoretical Investigations
- The structure of compounds like "1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide" has been studied, emphasizing the importance of the Thorpe–Ingold effect and supramolecular interactions. These studies are crucial for understanding the molecular docking potential of these compounds as cancer inhibitors (Kamaraj et al., 2021).
Molecular Rhenium Catalysts
- Related compounds have been used in studies exploring the electrochemical reduction of carbon dioxide to valuable products like methane. These studies are significant in the context of developing sustainable energy solutions (Nganga et al., 2021).
Antibacterial Activities
- Derivatives of pyrrolo[3,2,1-ij]quinoline, similar in structure, have been synthesized and tested for their antibacterial activities, indicating potential applications in treating systemic infections (Ishikawa et al., 1990).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-15-5-1-3-12(7-15)11-25(23,24)20-16-8-13-4-2-6-21-17(22)10-14(9-16)18(13)21/h1,3,5,7-9,20H,2,4,6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCJCMGXRIFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC(=CC=C4)Cl)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)


![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)



![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)

![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)